7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class. This compound features a purine core that is substituted with various functional groups, including benzyl and dimethyl groups, as well as a phenylethylamino moiety. Its structural uniqueness contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various chemical reactions and has been documented in scientific literature for its synthesis and biological properties. Research articles and patents provide insights into its synthesis methods, biological activities, and potential applications in therapeutic contexts .
7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is classified as a purine derivative. Purines are a group of compounds that play critical roles in biochemistry, particularly in the formation of nucleotides and nucleic acids. This compound's structure suggests potential interactions with biological targets, making it relevant in drug development.
The synthesis of 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione typically involves several steps that may include:
The synthetic route may involve specific reaction conditions such as temperature control, solvent choice, and reaction time optimization to maximize yield and purity. Techniques like chromatography are often employed for purification after synthesis .
The molecular formula for 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is . The structure features:
Property | Value |
---|---|
Molecular Weight | 369.4 g/mol |
IUPAC Name | 7-benzyl-1,3-dimethyl-8-(2-phenylethylamino)-3,7-dihydro-1H-purine-2,6-dione |
InChI Key | CVPIGXZTEWOBSI-UHFFFAOYSA-N |
Canonical SMILES | CN1C=NC(=O)C(=N1)N(C)C(CCc2ccccc2)C(=O)N(C)C |
The compound can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups; for instance, the presence of amines allows for further derivatization through acylation or alkylation reactions .
The mechanism of action for 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione is likely to involve its interaction with specific biological targets such as enzymes or receptors. This compound may function as an inhibitor or modulator within biochemical pathways:
The precise molecular interactions and pathways depend on further empirical studies .
The physical properties of 7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione include:
Chemical properties include solubility in organic solvents and stability under specific pH conditions. The compound's reactivity profile suggests it can undergo various transformations depending on the conditions applied.
Relevant data regarding melting point and solubility should be obtained from experimental studies for precise characterization .
This compound has potential applications in various fields:
Further research is necessary to elucidate its full range of applications and effectiveness in therapeutic contexts .
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: